4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL

Medicinal Chemistry Building Blocks Functional Group Compatibility

Procurement of imprecise analogs (e.g., des-hydroxy or methoxy variants) introduces variability in LogP, metabolic stability, and cross-coupling kinetics, compromising lead optimization programs. This compound integrates an ortho-bromo handle, a para-OCF₃ group, and a tertiary propargyl alcohol in a single scaffold, enabling reliable, three-dimensional diversification. - Three orthogonal handles: bromo (cross-coupling), terminal alkyne (Sonogashira/Click), tertiary alcohol (oxidation/esterification). - The OCF₃ group delivers superior lipophilicity and metabolic stability compared to OCH₃ or CF₃ analogs. - Enables deacetonative Sonogashira cascades for direct enone synthesis, streamlining heterocycle construction.

Molecular Formula C12H10BrF3O2
Molecular Weight 323.1 g/mol
CAS No. 1187385-74-5
Cat. No. B1372377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL
CAS1187385-74-5
Molecular FormulaC12H10BrF3O2
Molecular Weight323.1 g/mol
Structural Identifiers
SMILESCC(C)(C#CC1=C(C=CC(=C1)OC(F)(F)F)Br)O
InChIInChI=1S/C12H10BrF3O2/c1-11(2,17)6-5-8-7-9(3-4-10(8)13)18-12(14,15)16/h3-4,7,17H,1-2H3
InChIKeyZEYGQWWUQMQARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol: Chemical Identity & Procurement


4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-YN-2-OL (CAS 1187385-74-5, MF: C12H10BrF3O2, MW: 323.11) is a halogenated aryl propargyl alcohol derivative . Its core structure integrates three distinct functional motifs: an ortho-bromo substituent on the phenyl ring, a para-trifluoromethoxy (OCF₃) group, and a tertiary propargyl alcohol moiety (-C≡C-C(CH₃)₂OH) . This combination defines its utility as a versatile intermediate in cross-coupling chemistries (e.g., Sonogashira) and as a building block in medicinal chemistry programs requiring simultaneous bromo-based reactivity and the metabolic modulation afforded by the OCF₃ group .

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol: Procurement Risk Analysis


While the 2-bromo-5-(trifluoromethoxy)phenyl scaffold is common among building blocks, substituting this specific compound (CAS 1187385-74-5) with a close analog introduces significant experimental and procurement risk. The presence of the tertiary propargyl alcohol group fundamentally differentiates it from simpler acetylene analogs like 2-Bromo-5-(trifluoromethoxy)phenylacetylene (CAS 2379918-32-6) . The latter lacks the sterically hindered hydroxyl and gem-dimethyl functionality, which drastically alters solubility in organic reaction media and the kinetic profile of subsequent Sonogashira or Click Chemistry steps [1]. Furthermore, substituting a CF₃O-containing analog with a CH₃O or CF₃ variant changes both metabolic stability and lipophilicity (LogP) [2]; therefore, procurement of an off-target analog compromises the reproducibility of biological assays and synthetic yields in routes where the tertiary alcohol serves as a directing group or latent electrophile.

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol: Quantitative Differentiation Evidence


Functional Diversity: Three Reactive Handles

The target compound offers three distinct chemical handles in a single, commercially available synthon. Compared to its closest commercially viable analog, 2-Bromo-5-(trifluoromethoxy)phenylacetylene (CAS 2379918-32-6), which contains only the bromo and OCF₃ groups [1], the target compound's tertiary propargyl alcohol provides a unique hydrogen bond donor/acceptor site. Quantitatively, this is reflected in the compound's structural complexity: while the phenylacetylene analog has zero hydrogen bond donors, the target compound has one (the hydroxyl group) [2]. This single donor unit can alter solubility in polar aprotic solvents and enables specific synthetic transformations (e.g., deacetonative coupling) that are impossible with the terminal acetylene analog [3].

Medicinal Chemistry Building Blocks Functional Group Compatibility

OCF₃ Group: Lipophilicity & Metabolic Stability

The trifluoromethoxy (OCF₃) group confers distinct property advantages over both methoxy (OCH₃) and trifluoromethyl (CF₃) analogs. In a systematic comparative study of aliphatic derivatives (including compounds structurally related to propargyl alcohols), OCF₃-substituted compounds exhibited significantly higher lipophilicity than methoxy analogs (ΔLogP increase) and comparable or slightly higher lipophilicity than CF₃-substituted compounds [1]. Critically, the same study showed that OCF₃-substituted compounds demonstrated altered microsomal stability compared to both OCH₃ and CF₃ counterparts, indicating a unique metabolic profile [1]. Furthermore, the OCF₃ group is known to enhance membrane permeability and metabolic stability over OCH₃ due to the strong C-F bonds [2].

Drug Design ADME Physicochemical Properties

Deacetonative Sonogashira Coupling Reactivity

The target compound's tertiary propargyl alcohol motif enables a specific and valuable synthetic transformation: deacetonative Sonogashira coupling. This reaction proceeds efficiently with aryl chlorides using a palladacycle/Xphos catalyst system, a reactivity profile distinct from simpler terminal alkynes like 2-Bromo-5-(trifluoromethoxy)phenylacetylene [1]. While terminal alkynes undergo traditional Sonogashira coupling to yield internal alkynes, aryl propargyl alcohols like the target compound can undergo a domino coupling-elimination sequence, directly yielding α,β-unsaturated ketones (chalcones) or diverse terminal acetylene building blocks in a single step [2]. This provides a strategic advantage in complex molecule synthesis.

Organic Synthesis Cross-Coupling C-C Bond Formation

Enhanced Binding Affinity via Br and OCF₃

The specific 2-bromo-5-trifluoromethoxy substitution pattern on the phenyl ring is a privileged motif for enhancing target binding affinity in biological systems. The bromine atom can participate in halogen bonding (σ-hole interactions) with protein backbone carbonyls or Lewis bases in the binding pocket [1]. Simultaneously, the para-OCF₃ group, being strongly electron-withdrawing, can activate the bromine for this interaction and engage in orthogonal hydrophobic and multipolar interactions [2]. While the 2-bromo-5-OCF₃ pattern is shared with several simpler analogs (e.g., CAS 2379918-32-6, 1256781-66-4), the addition of the propargyl alcohol arm in the target compound provides an additional vector for hydrogen bonding or further derivatization, increasing the overall interaction potential of the molecule .

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

4-(2-Bromo-5-(trifluoromethoxy)phenyl)-2-methylbut-3-yn-2-ol: Optimal Use Cases


Advanced Building Block for Medicinal Chemistry

The compound is ideally suited for use as a central building block in the parallel synthesis of focused libraries targeting kinases, GPCRs, or other protein classes where halogen bonding and controlled lipophilicity are beneficial. Its three distinct handles (bromo for cross-coupling, alkyne for Click Chemistry or Sonogashira elongation, and tertiary alcohol for oxidation or esterification) allow for rapid diversification in multiple dimensions [1]. The OCF₃ group, as evidenced by comparative ADME studies, confers a favorable balance of lipophilicity and metabolic stability, making it a superior choice over methoxy or CF₃ analogs in early lead optimization [2].

Deacetonative Sonogashira Precursor

In academic and industrial process chemistry laboratories, this compound is a strategic precursor for generating complex scaffolds from simpler aryl halides. As established in the literature, aryl propargyl alcohols undergo deacetonative Sonogashira coupling with aryl chlorides to directly yield enone products [1]. This domino process obviates the need for a separate oxidation step and provides access to chalcone-like structures, which are valuable intermediates for heterocycle synthesis (e.g., pyrazoles, flavones). This distinct reactivity justifies procurement over simpler terminal alkynes.

Trifluoromethoxylated Activity-Based Probes

The compound's alkyne handle makes it an excellent precursor for activity-based protein profiling (ABPP) probes. The tertiary alcohol can be readily converted to a good leaving group or an electrophilic warhead, while the terminal alkyne (after deprotection/derivatization) serves as a ligation handle for CuAAC (Click Chemistry) with azide-functionalized fluorophores or biotin tags [3]. The presence of the OCF₃ group enhances cellular permeability and metabolic stability of the resulting probe, improving its utility in live-cell imaging and target engagement studies compared to non-fluorinated or CF₃-substituted analogs.

Liquid Crystal and Polymer Precursors

The combination of a rigid, polarizable aryl-alkyne core with a lateral bromo substituent and a terminal propargyl alcohol makes this compound a valuable monomer or intermediate for functional materials. As demonstrated in related perfluoroalkoxy-terminated tolane systems, similar propargyl alcohol derivatives are key intermediates in the synthesis of liquid crystalline materials for infrared applications [4]. The specific substitution pattern (2-bromo-5-OCF₃) can be used to fine-tune mesophase morphology and temperature ranges, a capability not possible with the para-substituted or non-brominated analogs [4].

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